molecular formula C11H7N5S B3126258 2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetonitrile CAS No. 332110-24-4

2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetonitrile

Cat. No.: B3126258
CAS No.: 332110-24-4
M. Wt: 241.27 g/mol
InChI Key: KYTYZFXPOYQWQP-UHFFFAOYSA-N
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Description

2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetonitrile is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core fused with a sulfanyl acetonitrile group, which contributes to its unique chemical properties and reactivity.

Scientific Research Applications

2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetonitrile has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an iron chelator, which can be used in cancer therapy to inhibit the proliferation of cancer cells by depleting intracellular iron levels .

Additionally, this compound has been investigated for its antimicrobial, antidepressant, and anticonvulsant activities, making it a versatile candidate for drug development .

Safety and Hazards

The safety and hazards associated with similar compounds include warnings for ingestion, skin contact, and inhalation . Precautionary measures include washing with copious amounts of water and seeking medical attention if irritation persists .

Future Directions

The future directions for research into this compound and similar compounds could include further exploration of their biological activities and potential applications in medicine. The synthesis of heterocyclic scaffolds possessing various coordination sites is considered a potential framework for the design of effective metal complexes .

Biochemical Analysis

Biochemical Properties

2-(2,3,6-TRIAZINO[5,4-B]INDOL-3-YLTHIO)ETHANENITRILE plays a crucial role in biochemical reactions, particularly in its interaction with iron ions. It has been shown to selectively bind to ferrous ions (Fe²⁺) but not to ferric ions (Fe³⁺), which is a unique property among iron chelators . This selective binding can inhibit the proliferation of cancer cells by depleting intracellular iron levels, which are essential for cell respiration, DNA/RNA synthesis, and other cellular functions . The compound also interacts with various proteins involved in apoptosis, such as Bcl-2, Bax, and cleaved caspase-3, indicating its role in inducing programmed cell death .

Cellular Effects

The effects of 2-(2,3,6-TRIAZINO[5,4-B]INDOL-3-YLTHIO)ETHANENITRILE on cellular processes are profound. It has been observed to arrest the cell cycle at the G1 phase and induce significant apoptosis in cancer cells, such as A549 lung cancer cells . This compound influences cell signaling pathways by modulating the expression of genes involved in apoptosis and cell cycle regulation . Additionally, it affects cellular metabolism by altering the availability of iron, which is a critical cofactor for many metabolic enzymes .

Molecular Mechanism

At the molecular level, 2-(2,3,6-TRIAZINO[5,4-B]INDOL-3-YLTHIO)ETHANENITRILE exerts its effects through several mechanisms. It binds to ferrous ions, thereby reducing their availability for cellular processes . This binding leads to the inhibition of iron-dependent enzymes and the induction of oxidative stress, which can trigger apoptosis . The compound also modulates the expression of apoptosis-related proteins, such as Bcl-2 and Bax, and activates caspase-3, a key enzyme in the execution phase of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2,3,6-TRIAZINO[5,4-B]INDOL-3-YLTHIO)ETHANENITRILE have been studied over various time periods. The compound demonstrates stability under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cancer cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 2-(2,3,6-TRIAZINO[5,4-B]INDOL-3-YLTHIO)ETHANENITRILE vary with dosage in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects, including toxicity to normal tissues . Threshold effects have been observed, where a minimum concentration is required to achieve therapeutic benefits, and exceeding this threshold can lead to toxic side effects .

Metabolic Pathways

2-(2,3,6-TRIAZINO[5,4-B]INDOL-3-YLTHIO)ETHANENITRILE is involved in metabolic pathways related to iron metabolism. It interacts with enzymes that regulate iron homeostasis and can alter the levels of metabolites involved in these pathways . The compound’s ability to chelate iron affects metabolic flux, leading to changes in the activity of iron-dependent enzymes and the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, 2-(2,3,6-TRIAZINO[5,4-B]INDOL-3-YLTHIO)ETHANENITRILE is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach target sites within the cell to exert its effects .

Subcellular Localization

The subcellular localization of 2-(2,3,6-TRIAZINO[5,4-B]INDOL-3-YLTHIO)ETHANENITRILE is primarily within the mitochondria, where it induces apoptosis by disrupting mitochondrial function . The compound may also localize to other organelles, such as the nucleus, where it can influence gene expression . Targeting signals and post-translational modifications may direct the compound to specific compartments, enhancing its activity and function .

Preparation Methods

The synthesis of 2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetonitrile typically involves a multi-step process starting from commercially available indoline-2,3-diones. These starting materials are reacted with thiosemicarbazide in water at elevated temperatures to form intermediate compounds. These intermediates are then further reacted with various reagents under specific conditions to yield the final product .

For industrial production, the synthesis may be scaled up using optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of catalysts to facilitate the desired transformations.

Chemical Reactions Analysis

2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or other reduced derivatives.

Properties

IUPAC Name

2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5S/c12-5-6-17-11-14-10-9(15-16-11)7-3-1-2-4-8(7)13-10/h1-4H,6H2,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTYZFXPOYQWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501196596
Record name Acetonitrile, 2-(5H-1,2,4-triazino[5,6-b]indol-3-ylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332110-24-4
Record name Acetonitrile, 2-(5H-1,2,4-triazino[5,6-b]indol-3-ylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332110-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetonitrile, 2-(5H-1,2,4-triazino[5,6-b]indol-3-ylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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